molecular formula C17H27NO2 B166762 Terbucarb CAS No. 1918-11-2

Terbucarb

Cat. No.: B166762
CAS No.: 1918-11-2
M. Wt: 277.4 g/mol
InChI Key: PNRAZZZISDRWMV-UHFFFAOYSA-N
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Description

Terbucarb, also known as 2,6-di-tert-butyl-4-methylphenyl methylcarbamate, is a broad-spectrum residual herbicide. It is primarily used to control various weeds, especially broadleaf weeds and some difficult-to-control grasses. This compound is a colorless or pale yellow liquid with a distinctive grassy odor. Its chemical formula is C17H27NO2, and it has a molecular weight of 277.4 g/mol .

Biochemical Analysis

Biochemical Properties

Terbucarb functions as an acetylcholinesterase (AChE) inhibitor. It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes, leading to reversible inhibition . This inhibition disrupts the normal breakdown of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. This compound interacts with various enzymes and proteins, including acetylcholinesterase, which plays a crucial role in nerve function .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It terminates signal transduction at the neuromuscular junction by rapid hydrolysis of acetylcholine released into the synaptic cleft . This action can lead to neuronal apoptosis and other cellular dysfunctions. This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism can result in altered cell function and potentially toxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an acetylcholinesterase inhibitor. By binding to the active site of the enzyme, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft . This accumulation results in continuous stimulation of the postsynaptic neuron, which can cause various physiological effects, including muscle twitching, paralysis, and potentially death in severe cases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can cause acute cell death in isolated rat hepatocytes, indicating its cytotoxic potential . The temporal sequences leading to cell damage are essential for understanding the compound’s overall impact on cellular health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have demonstrated that this compound can cause symptoms such as headache, salivation, nausea, vomiting, abdominal pain, and diarrhea following ingestion . These findings highlight the importance of dosage considerations in evaluating the safety and efficacy of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its role as an acetylcholinesterase inhibitor. The compound’s interaction with enzymes and cofactors can influence metabolic flux and metabolite levels . Understanding these pathways is crucial for assessing the compound’s overall impact on metabolic processes and potential toxic effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for understanding the compound’s overall distribution and potential effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within the cell . Understanding the subcellular localization of this compound is crucial for assessing its overall impact on cellular processes and potential toxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Terbucarb can be synthesized through the reaction of 2,6-di-tert-butyl-4-methylphenol with methyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In industrial settings, this compound is produced by reacting 2,6-di-tert-butyl-4-methylphenol with methyl isocyanate in large reactors. The reaction is carried out at controlled temperatures and pressures to ensure high yield and purity. The product is then purified through distillation and crystallization processes to obtain the final herbicide .

Chemical Reactions Analysis

Types of Reactions

Terbucarb undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Terbucarb has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Terbucarb

This compound is unique among carbamate herbicides due to its high selectivity for broadleaf weeds and its relatively low toxicity to non-target organisms. Its distinctive chemical structure, with two tert-butyl groups and a methyl group, contributes to its stability and effectiveness as a herbicide .

Properties

IUPAC Name

(2,6-ditert-butyl-4-methylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-11-9-12(16(2,3)4)14(20-15(19)18-8)13(10-11)17(5,6)7/h9-10H,1-8H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRAZZZISDRWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)NC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042441
Record name Terbucarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1918-11-2
Record name Terbucarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1918-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terbucarb [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terbucarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERBUCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17B625R8YT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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